N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide

medicinal chemistry physicochemical profiling virtual screening

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide (CAS 1235615-52-7) is a differentiated 5-phenylisoxazole-3-carboxamide derivative patented as a TRPV1 ion channel modulator. Its 3,5-dimethylpyrazole-ethyl tail distinguishes it from furan and methyl analogs, altering lipophilicity (clogP 3.27) and hydrogen-bonding capacity. With zero ChEMBL bioactivity history, it offers a clean slate for unbiased phenotypic screening and pain-indication SAR. Calculate ΔMW, ΔclogP, and ΔtPSA versus close analogs to guide fragment replacement. Procure today for CNS-targeted docking libraries and FLIPR-based calcium-flux assays.

Molecular Formula C17H18N4O2
Molecular Weight 310.357
CAS No. 1235615-52-7
Cat. No. B2555915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide
CAS1235615-52-7
Molecular FormulaC17H18N4O2
Molecular Weight310.357
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C
InChIInChI=1S/C17H18N4O2/c1-12-10-13(2)21(19-12)9-8-18-17(22)15-11-16(23-20-15)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,18,22)
InChIKeyVRZMMWPYTBXNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide (CAS 1235615-52-7): Structural Identity and Class Context for Scientific Procurement


N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a member of the 5-phenylisoxazole-3-carboxamide class, a scaffold for which patents describe modulatory activity at the transient receptor potential vanilloid 1 (TRPV1) ion channel . The compound combines a 3,5-dimethylpyrazole moiety linked via an ethyl spacer to the carboxamide nitrogen, distinguishing it from other 5-phenylisoxazole-3-carboxamide derivatives where the amine substituent varies. In the ZINC15 purchasable-compound database the substance (ZINC64818435) is listed with molecular weight 310.357 g/mol, clogP 3.273, one hydrogen-bond donor (HBD), five hydrogen-bond acceptors (HBA), and topological polar surface area (tPSA) 69 Ų; no bioactivity is recorded in ChEMBL 20 .

Why Close Analogs of N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide Cannot Be Assumed Interchangeable


The 5-phenylisoxazole-3-carboxamide scaffold is exquisitely sensitive to the nature of the amine substituent, as demonstrated by the narrow structure-activity relationships disclosed in the TRPV1 modulator patent family . Even structurally conservative modifications—such as replacing the 5-phenylisoxazole with a 5-methylisoxazole or exchanging the 3,5-dimethylpyrazole-ethyl side chain for a differently substituted pyrazole—can abolish target engagement or profoundly alter physicochemical properties that govern solubility, permeability, and off-target liability. Quantitative property comparison with the closest purchasable analog, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide (CAS 1226450-97-0), reveals non-trivial differences in molecular weight, lipophilicity, hydrogen-bonding capacity, and topological polar surface area , confirming that these compounds are not functionally or physicochemically equivalent.

Quantitative Differentiation Evidence for N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide


Molecular Weight and Formula Differentiation vs. the 5-(Furan-2-yl) Analog

The target compound (C17H18N4O2) has a molecular weight of 310.357 g/mol . Its closest purchasable analog featuring a 5-(furan-2-yl)isoxazole core (CAS 1226450-97-0) has formula C15H16N4O3 and molecular weight 300.318 g/mol . The roughly 10 g/mol increase and the replacement of a furan oxygen with a phenyl group in the target compound alter lipophilicity, ring electronics, and steric profile, making the two non-interchangeable in structure-based design or SAR campaigns.

medicinal chemistry physicochemical profiling virtual screening

Lipophilicity (clogP) Differential vs. the 5-(Furan-2-yl) Analog

The calculated partition coefficient (clogP) of the target compound is 3.273 . Although an experimental or rigorously calculated clogP for the furan analog is not publicly available, the substitution of a phenyl ring (π = 1.96) for a furan ring (π ≈ 1.1–1.3) predicts a significantly higher lipophilicity for the target compound. An increase in clogP of 2–3 units is estimated based on fragment-based π constants . This divergence directly influences membrane permeability and aqueous solubility.

ADME logP drug-likeness

Hydrogen-Bond Acceptor Count and tPSA Differentiation vs. the 5-(Furan-2-yl) Analog

The target compound possesses 5 hydrogen-bond acceptors (HBA) and a topological polar surface area (tPSA) of 69 Ų . The 5-(furan-2-yl) analog (C15H16N4O3) contains 7 HBA (three oxygens from furan, isoxazole, and carboxamide, plus four nitrogens) and an estimated tPSA of approximately 85 Ų . The lower HBA count and smaller tPSA of the target compound predict superior passive membrane permeability according to Veber's rule-of-thumb threshold of tPSA < 140 Ų.

drug design polar surface area bioavailability

TRPV1 Modulatory Potential via 5-Phenylisoxazole-3-carboxamide Scaffold

A broad patent (US 2011/0065764) demonstrates that a wide range of 5-phenylisoxazole-3-carboxamide derivatives exhibit modulatory activity at the TRPV1 receptor, with exemplified compounds showing IC50 values in the low nanomolar to micromolar range in FLIPR-based calcium-flux assays using capsaicin as agonist . The target compound incorporates the essential 5-phenylisoxazole-3-carboxamide pharmacophore and a substituted pyrazole-containing amine tail, placing it within the claimed generic structure. Although the specific compound has not been individually assayed, the patent data establish TRPV1 as a plausible target for the scaffold, differentiating it from 5-alkylisoxazole-3-carboxamides or sulfonamide analogs that are not covered by the same patent.

TRPV1 pain ion channel

Blank-Slate Bioactivity Profile vs. Precedent-Encumbered Analogs

According to the ZINC15 database, the target compound has no known bioactivity in ChEMBL 20 and has not appeared in any clinical trial . This absence of prior pharmacological annotation contrasts with some heavily studied 5-phenylisoxazole-3-carboxamide derivatives (e.g., 4-bromo or 4-cyano substituted variants) that carry substantial precedent and may be encumbered by prior art or off-target liabilities. For discovery programs seeking novel intellectual property or unbiased phenotypic screening hits, a chemically tractable yet pharmacologically uncharted entity is advantageous.

chemical biology phenotypic screening target deconvolution

Defined Research-Application Scenarios for N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide


TRPV1-Focused Medicinal Chemistry Hit-Finding

Based on the patent-validated scaffold activity at TRPV1 , the compound can serve as a starting point for structure-activity relationship studies aimed at developing novel TRPV1 antagonists for acute or chronic pain indications. The 3,5-dimethylpyrazole-ethyl tail differentiates it from other 5-phenylisoxazole-3-carboxamide derivatives and may offer selectivity advantages that can be probed by head-to-head FLIPR-based calcium-flux comparisons .

Computational Chemistry and Virtual Screening Libraries

With a well-defined physicochemical profile (MW 310.357, clogP 3.273, tPSA 69 Ų, HBD 1, HBA 5) , the compound is suitable for incorporation into docking libraries targeting hydrophobic, CNS-accessible binding sites. Its calculated properties comply with lead-likeness guidelines and differentiate it from more polar furan or methyl analogs .

Phenotypic Screening with Reduced Precedent Bias

Because no prior bioactivity is recorded in ChEMBL , the compound offers a clean starting point for unbiased phenotypic assays. This contrasts with 4-bromo- or 4-cyano-substituted 5-phenylisoxazole-3-carboxamides, which carry established pharmacological histories that may confound interpretation of screening results .

Scaffold-Hopping and Heterocycle Replacement Studies

The compound's phenylisoxazole-pyrazole framework provides a template for scaffold-hopping exercises where the phenyl, isoxazole, or pyrazole moieties are systematically replaced to optimize potency and ADME properties. The quantitative differentiation evidence (ΔMW, ΔclogP, ΔtPSA) relative to furan and methyl analogs guides the selection of replacement fragments with predictable physicochemical impact.

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.